4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino acid derivative, and a tert-butyl ester group. The presence of these functional groups makes it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using a tert-butyl ester, followed by the coupling of the protected amino acid with a piperidine derivative. The reaction conditions often include the use of coupling reagents such as HATU or EDC, and the reactions are carried out in solvents like DMF or DCM .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of robust and scalable reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.
Substitution: Alkyl halides in the presence of a base like triethylamine or acyl chlorides in the presence of a catalyst like DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
- **4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid methyl ester
- **4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- **4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of 4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 4-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18(6)12-7-9-19(10-8-12)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYWHFOMTYYOBG-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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